molecular formula C10H19NO4 B12875538 (2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol

(2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol

Cat. No.: B12875538
M. Wt: 217.26 g/mol
InChI Key: RNCKWBGTQOVGQS-ZYUZMQFOSA-N
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Description

(2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol is a complex organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclopropylmethylation: Introduction of the cyclopropylmethyl group to a suitable precursor.

    Pyrrolidine Ring Formation: Construction of the pyrrolidine ring through cyclization reactions.

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate).

    Reducing Agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride).

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules.

Biology

In biology, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, pyrrolidine derivatives are often explored for their therapeutic potential. This compound could be studied for its potential use in treating diseases or as a lead compound for drug development.

Industry

In the industrial sector, such compounds may be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Involvement: Participating in or disrupting specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-3,4-diol Derivatives: Compounds with similar pyrrolidine ring structures and hydroxyl groups.

    Cyclopropylmethyl Derivatives: Compounds containing the cyclopropylmethyl group.

Uniqueness

The uniqueness of (2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol lies in its specific stereochemistry and functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

(2R,3S,4R)-1-(cyclopropylmethyl)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C10H19NO4/c12-5-8(14)9-10(15)7(13)4-11(9)3-6-1-2-6/h6-10,12-15H,1-5H2/t7-,8-,9-,10-/m1/s1

InChI Key

RNCKWBGTQOVGQS-ZYUZMQFOSA-N

Isomeric SMILES

C1CC1CN2C[C@H]([C@H]([C@H]2[C@@H](CO)O)O)O

Canonical SMILES

C1CC1CN2CC(C(C2C(CO)O)O)O

Origin of Product

United States

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